Heptanoic acid, 7-[(phenylmethoxy)amino]-, ethyl ester
Description
Properties
IUPAC Name |
ethyl 7-(phenylmethoxyamino)heptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-2-19-16(18)12-8-3-4-9-13-17-20-14-15-10-6-5-7-11-15/h5-7,10-11,17H,2-4,8-9,12-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPKOOGQPQYOTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCNOCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amino Ester Intermediate Formation
Methodology:
The initial step involves synthesizing a key amino ester intermediate, which is crucial for subsequent modifications. This is typically achieved through nucleophilic substitution or amination reactions involving heptanoic acid derivatives.
- The process described in US20070142662A1 involves the reaction of a cyano- or nitrile precursor with an amine, followed by catalytic hydrogenation to yield the amino derivative.
- The reaction conditions favor the use of transition metal catalysts such as Raney nickel in alcohol solvents like methanol or ethanol at around 30°C, ensuring high selectivity and yield.
| Step | Reagents & Conditions | Key Features |
|---|---|---|
| Amination | Cyano precursor + amine | Catalytic hydrogenation, transition metal catalyst, ~30°C |
| Intermediate | Amino ester | High purity, stereoselectivity |
Protection and Deprotection Strategies
Methodology:
Protection of functional groups, especially hydroxyl and amino groups, is essential to prevent undesired side reactions during esterification or further modifications.
- The use of acyl or ester protecting groups such as benzoyl, formyl, or acetyl is common, as indicated in patent WO2003004450A1, which discusses protecting groups for hydroxyl functionalities.
- These groups are introduced via acylation reactions using acyl chlorides or anhydrides in the presence of bases like pyridine at controlled temperatures (~0°C to room temperature).
| Protecting Group | Reagents | Conditions | Purpose |
|---|---|---|---|
| Benzoyl | Benzoyl chloride + pyridine | 0°C to RT | Protect hydroxyl groups |
| Acetyl | Acetic anhydride + pyridine | RT | Protect hydroxyl groups |
Esterification of Heptanoic Acid Derivatives
Methodology:
Esterification is achieved through Fischer esterification or via activation of the acid with coupling agents, followed by reaction with ethanol.
- The esterification of heptanoic acid derivatives with ethanol is often facilitated by acid catalysts like sulfuric acid under reflux conditions.
- Alternatively, carbodiimide-based coupling agents such as DCC (Dicyclohexylcarbodiimide) are employed for milder conditions and higher yields, especially when sensitive functional groups are present.
| Method | Reagents & Conditions | Yield & Notes |
|---|---|---|
| Fischer | Heptanoic acid + ethanol + H₂SO₄ | Reflux, high yield |
| Carbodiimide | Heptanoic acid + ethanol + DCC | Mild, high purity |
Coupling of Phenylmethoxyamine
Methodology:
The key step involves coupling phenylmethoxyamine with the amino ester intermediate, often via nucleophilic substitution or amidation.
- The process detailed in US20070142662A1 demonstrates the reaction of the amino ester with phenylmethoxyamine in the presence of a tertiary amine base such as triethylamine or pyridine, in halogenated solvents like methylene chloride, at 0°C to room temperature.
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Coupling | Phenylmethoxyamine + amino ester + pyridine | 0°C to RT, inert atmosphere |
Final Deprotection and Purification
Methodology:
Post-coupling, deprotection of the protecting groups is performed under specific conditions, such as acid hydrolysis or basic hydrolysis, depending on the protecting groups used.
- Acidic hydrolysis with dilute HCl or trifluoroacetic acid effectively removes benzoyl or acyl protecting groups, yielding the free amino ester.
- Purification is achieved through chromatography, typically using silica gel with suitable eluents like ethyl acetate or hexane/ethyl acetate mixtures.
| Deprotection Method | Reagents & Conditions | Purpose |
|---|---|---|
| Acid hydrolysis | Dilute HCl or TFA | Remove protecting groups |
| Chromatography | Silica gel + solvent | Purify final compound |
Summary of Key Reaction Pathways:
| Step | Main Reaction | Reagents | Conditions | Purpose |
|---|---|---|---|---|
| 1 | Amination | Cyano precursor + amine | Catalytic hydrogenation, ~30°C | Form amino ester |
| 2 | Protection | Acyl chlorides or anhydrides | 0°C to RT | Protect hydroxyl/amino groups |
| 3 | Esterification | Acid + ethanol | Reflux or DCC coupling | Form ethyl ester |
| 4 | Coupling | Phenylmethoxyamine + amino ester | Pyridine, 0°C to RT | Attach phenylmethoxy group |
| 5 | Deprotection | Acid or base | Mild conditions | Final compound liberation |
Chemical Reactions Analysis
Types of Reactions
Heptanoic acid, 7-[(phenylmethoxy)amino]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenylmethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile introduced.
Scientific Research Applications
Key Properties:
- Molecular Formula : C13H19NO3
- Molecular Weight : 239.29 g/mol
- CAS Number : 1628321-47-0
Organic Synthesis
Heptanoic acid, 7-[(phenylmethoxy)amino]-, ethyl ester serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:
- Oxidation : Can be oxidized to form corresponding carboxylic acids or ketones.
- Reduction : Reduction reactions can convert the ester group to an alcohol.
- Substitution : The phenylmethoxy group can be substituted with other nucleophiles under appropriate conditions.
Pharmaceutical Applications
The compound is relevant in pharmaceutical chemistry as it can be utilized in the synthesis of statins and other bioactive molecules. Statins are widely used for cholesterol management, and intermediates like heptanoic acid derivatives play a crucial role in their synthesis .
Case Study: Statin Synthesis
A study demonstrated that dihydroxyheptanoic acid derivatives can be synthesized from heptanoic acid, which are suitable for preparing statins like atorvastatin and rosuvastatin . The structural features of these compounds allow them to inhibit HMG-CoA reductase effectively.
Biological Studies
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its unique structure enables it to mimic certain biological molecules, facilitating research into metabolic processes and enzyme kinetics .
Specialty Chemicals Production
This compound is also employed in the production of specialty chemicals that require specific properties such as solubility and reactivity. These chemicals find applications in various industries including cosmetics, food additives, and agrochemicals.
Mechanism of Action
The mechanism of action of Heptanoic acid, 7-[(phenylmethoxy)amino]-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethoxy group can enhance the compound’s binding affinity to these targets, while the ester group can facilitate its transport across cell membranes. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Ethyl Esters
Aliphatic Ethyl Esters in Food and Beverages
Ethyl esters of medium-chain fatty acids (C6–C16) are widely studied for their contributions to flavor profiles in alcoholic beverages, cheeses, and honey. Key examples include:
- Aroma Contributions: Unlike simpler esters with straightforward fruity notes, the (phenylmethoxy)amino group in the target compound may introduce herbal or phenolic nuances, altering its sensory impact compared to aliphatic analogs .
- Extraction Methods: Heptanoic acid ethyl ester is extracted via SPME and LLE , while the target compound’s polarity (due to the amino group) may necessitate modified extraction protocols.
Structural Analogs with Complex Substituents
- Ethyl 7-((7-Methoxy-4-oxo-3,4-dihydroquinazolin-6-yl)oxy)heptanoate (): Features a quinazolinyloxy group instead of (phenylmethoxy)amino. The quinazoline moiety may confer bioactivity (e.g., enzyme inhibition), suggesting the target compound could similarly interact with biological targets .
Chromatographic Behavior
Ethyl esters exhibit distinct retention times in GC-MS analysis:
| Compound | Retention Time (min) | Area% in Jujube Brandy |
|---|---|---|
| Heptanoic acid ethyl ester | 14.31 | 2.9030 |
| Octanoic acid ethyl ester | 16.13 | 158.427 |
| Nonanoic acid ethyl ester | 15.33 | 6.2660 |
The target compound’s retention time would likely exceed these values due to increased molecular weight and polarity from the substituent.
Biological Activity
Heptanoic acid, 7-[(phenylmethoxy)amino]-, ethyl ester is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of the compound's biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound is classified as an ester derived from heptanoic acid, featuring a phenylmethoxy group and an amino substituent. Its IUPAC name is this compound, with the following structural formula:
The biological activity of heptanoic acid derivatives often involves their interaction with various molecular targets, including enzymes and receptors. The specific mechanisms can include:
- Enzyme Inhibition : Compounds similar to heptanoic acid have been shown to inhibit key enzymes involved in metabolic pathways, which can lead to altered physiological responses.
- Receptor Modulation : The phenylmethoxy group may facilitate binding to specific receptors, influencing signaling pathways that regulate cellular processes.
Biological Activity
Research indicates that heptanoic acid derivatives exhibit a range of biological activities:
- Antimicrobial Activity : Some studies have demonstrated that compounds with similar structures possess significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : Preliminary research suggests that these compounds may induce apoptosis in cancer cells through the modulation of cell cycle progression and inhibition of tumor growth.
- Neuroprotective Effects : There is evidence that certain derivatives can protect neuronal cells from oxidative stress, potentially offering therapeutic benefits for neurodegenerative diseases.
Case Studies and Experimental Data
A review of recent literature highlights several notable studies:
- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that heptanoic acid derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be as low as 32 µg/mL for some derivatives .
- Anticancer Activity Assessment : In vitro assays showed that heptanoic acid derivatives could inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compounds induced apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c release into the cytoplasm .
- Neuroprotective Study : Research indicated that heptanoic acid derivatives could reduce neuronal cell death in models of oxidative stress. The compounds decreased reactive oxygen species (ROS) levels and enhanced the expression of antioxidant enzymes .
Comparative Analysis
To better understand the biological activity of heptanoic acid, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity | Notable Findings |
|---|---|---|---|
| Heptanoic Acid | C7H14O2 | Antimicrobial | Effective against Gram-positive bacteria |
| Phenylacetic Acid | C8H8O2 | Antimicrobial | Inhibits biofilm formation |
| Octanoic Acid | C8H16O2 | Antifungal | Effective against Candida albicans |
Q & A
Q. What are the optimal synthetic routes for Heptanoic acid, 7-[(phenylmethoxy)amino]-, ethyl ester, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a multi-step pathway involving: (i) Amino Protection : Introduction of the phenylmethoxy (benzyloxy) group to the amine functionality using benzyl chloroformate under basic conditions (e.g., NaHCO₃) . (ii) Esterification : Reaction of the carboxylic acid intermediate with ethanol in the presence of a catalyst like H₂SO₄ or DCC (dicyclohexylcarbodiimide) for mild conditions . Key Data :
| Step | Yield (%) | Optimal Conditions |
|---|---|---|
| Amino Protection | 75–85% | pH 8–9, 0–5°C, 2–4 hrs |
| Esterification | 90–95% | Ethanol reflux, 12–24 hrs |
| Contamination risks arise if the amino group is incompletely protected, leading to side reactions during esterification . |
Q. How can analytical techniques distinguish this compound from structurally similar esters?
- Methodological Answer : Use GC-MS or LC-HRMS to resolve ambiguities:
- GC-MS : Compare retention indices and fragmentation patterns. For example, the phenylmethoxyamino group produces a characteristic m/z 121 fragment (C₇H₇O⁺) .
- LC-HRMS : Monitor exact mass (theoretical [M+H]⁺ = 310.1784 for C₁₆H₂₄NO₃⁺) and isotopic distribution .
Contradiction Alert : Ethyl esters of heptanoic acid derivatives often co-elute in GC; derivatization (e.g., silylation) may be required for resolution .
Advanced Research Questions
Q. What strategies mitigate contradictory results in biological activity studies (e.g., antiviral vs. inactive reports)?
- Methodological Answer : Contradictions may stem from: (i) Stereochemical Purity : Chiral centers (e.g., at C7) require confirmation via chiral HPLC or NMR Mosher ester analysis . (ii) Cellular Uptake Variability : Use fluorescent analogs (e.g., dansyl-tagged derivatives) to quantify intracellular accumulation . Case Study : A related benzyloxy-amino ester showed antiviral activity (IC₅₀ = 2.5 µM against HIV-1) only when enantiomerically pure (R-configuration) .
Q. How does the phenylmethoxyamino group influence enzymatic stability in vivo?
- Methodological Answer : The group enhances metabolic resistance compared to unprotected amines:
- In vitro Hydrolysis : Incubate with liver microsomes or esterases. The ester bond hydrolyzes faster (t₁/₂ = 1–2 hrs) than the benzyloxy-protected amine (t₁/₂ > 24 hrs) .
- SAR Insight : Replace the benzyloxy group with smaller alkoxy groups (e.g., methoxy) to study steric effects on enzyme binding .
Data-Driven Research Challenges
Q. What computational models predict the compound’s interaction with lipid bilayers or protein targets?
- Methodological Answer : Use Molecular Dynamics (MD) simulations:
- LogP Calculation : Experimental logP ≈ 3.2 (predicted via ChemAxon), indicating moderate membrane permeability .
- Docking Studies : The phenylmethoxy group occupies hydrophobic pockets in HIV protease (ΔG = −9.8 kcal/mol in AutoDock Vina) .
Limitation : Overestimates binding affinity if solvent effects (e.g., water displacement) are neglected .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
